Ethyl 5,5,5-trifluoro-2-oxopentanoate: A Technical Guide for Researchers
Ethyl 5,5,5-trifluoro-2-oxopentanoate: A Technical Guide for Researchers
Introduction: The Strategic Importance of Fluorinated Ketoesters in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] When this powerful functional group is combined with an α-ketoester moiety—a versatile synthon for a variety of heterocyclic and acyclic structures—the resulting molecule becomes a highly valuable building block for the synthesis of novel therapeutics.[3][4]
This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-2-oxopentanoate (CAS Number: 1003322-53-9), a fluorinated α-ketoester with significant potential in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes available information, predicted data from computational models, and insights derived from structurally analogous compounds. Our objective is to provide researchers, scientists, and drug development professionals with a reliable and in-depth resource for the understanding and utilization of this promising chemical entity.
Core Compound Identification and Physicochemical Properties
Ethyl 5,5,5-trifluoro-2-oxopentanoate is definitively identified by the Chemical Abstracts Service (CAS) number 1003322-53-9 .[5][6] Its molecular structure features a pentanoate backbone with a trifluoromethyl group at the terminal (C5) position and a ketone at the alpha (C2) position, with the carboxyl group esterified with an ethyl group.
Molecular and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1003322-53-9 | [5][6] |
| Molecular Formula | C₇H₉F₃O₃ | [6] |
| Molecular Weight | 198.14 g/mol | [6] |
| IUPAC Name | ethyl 5,5,5-trifluoro-2-oxopentanoate | |
| Synonyms | 5,5,5-TRIFLUORO-2-OXOPENTANOIC ACID ETHYL ESTER | [6] |
| Boiling Point | 182.1 ± 40.0 °C (Predicted) | [5] |
| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [5] |
| LogP | 1.4611 (Predicted) | [6] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [6] |
Synthesis and Spectroscopic Characterization
While specific, detailed synthetic procedures for Ethyl 5,5,5-trifluoro-2-oxopentanoate are not extensively published, its structure suggests plausible synthetic routes based on established methodologies for the preparation of α-ketoesters.
Proposed Synthetic Pathway
A logical and common approach to the synthesis of α-ketoesters involves the acylation of a suitable precursor with an appropriate acylating agent.[4][7] For Ethyl 5,5,5-trifluoro-2-oxopentanoate, a potential route could involve the reaction of an organometallic reagent derived from a trifluorinated alkane with an ethyl oxalyl chloride.
Diagram: Proposed Synthesis of Ethyl 5,5,5-trifluoro-2-oxopentanoate
Caption: A potential synthetic route to the target compound.
Spectroscopic Profile for Structural Verification
The definitive identification of Ethyl 5,5,5-trifluoro-2-oxopentanoate in a research setting relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules.[8]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The two methylene groups in the pentanoate chain would likely appear as complex multiplets in the 2.5-3.5 ppm region, with coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR would be distinguished by the presence of two carbonyl signals, one for the ester (around 160-165 ppm) and one for the ketone (around 190-195 ppm). The trifluoromethyl carbon would appear as a quartet in the 120-125 ppm range due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR should exhibit a single signal, likely a triplet, in the region characteristic of trifluoromethyl groups, shifted by the electronic environment of the alkyl chain.
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch is expected around 1750-1735 cm⁻¹, while the ketone C=O stretch should appear at a slightly lower wavenumber, typically in the 1725-1705 cm⁻¹ range.[9] Strong C-F stretching bands are also anticipated in the 1300-1100 cm⁻¹ region.
Under electron ionization (EI), the mass spectrum would likely show the molecular ion peak at m/z 198. Fragmentation patterns would include the loss of the ethoxy group (-45 Da) and cleavage adjacent to the carbonyl groups.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of Ethyl 5,5,5-trifluoro-2-oxopentanoate make it a compelling building block in the synthesis of novel bioactive molecules.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the pharmacological properties of a drug candidate.[2] Its incorporation can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can prolong the half-life of a drug.[1]
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]
-
Improved Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with biological targets.
Versatility of the α-Ketoester Moiety
The α-ketoester functional group is a versatile handle for a wide range of chemical transformations, including:
-
Synthesis of Heterocycles: It can serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are common scaffolds in many pharmaceuticals.
-
Formation of α-Amino Acids and α-Hydroxy Acids: The ketone can be readily converted to an amine or a hydroxyl group, providing access to fluorinated amino acid or hydroxy acid derivatives.
Safety, Handling, and Storage
Given the presence of the trifluoromethyl group and the reactive ketoester functionality, appropriate safety precautions are essential when handling Ethyl 5,5,5-trifluoro-2-oxopentanoate. While specific toxicology data for this compound is not available, general guidelines for handling fluorinated organic compounds should be strictly followed.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, Ethyl 5,5,5-trifluoro-2-oxopentanoate should be treated as a potential irritant to the skin, eyes, and respiratory tract.[6] Therefore, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols. In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion and Future Outlook
Ethyl 5,5,5-trifluoro-2-oxopentanoate represents a promising, yet underexplored, building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. While a comprehensive experimental dataset for this specific molecule is currently lacking, its structural features suggest significant potential. This guide has aimed to provide a foundational understanding of its properties, potential synthesis, and applications by synthesizing available data and drawing logical inferences from related compounds. As the demand for sophisticated fluorinated molecules continues to grow, it is anticipated that further research will unlock the full potential of this versatile chemical entity.
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